molecular formula C5H4N4S B1527608 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole CAS No. 1340241-97-5

3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole

Cat. No. B1527608
M. Wt: 152.18 g/mol
InChI Key: WFEGFRJBAYCOHP-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles occupy potent biological applications .


Synthesis Analysis

Thiazoles can be synthesized from appropriately substituted benzaldehyde and thiosemicarbazide . The mixture is refluxed in ethanol for a few hours, after which the precipitated product is filtered, dried, and recrystallized from the ethanol .


Molecular Structure Analysis

Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles can react with different aromatic aldehydes to form various derivatives . These reactions are typically carried out in absolute ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can vary depending on the specific compound. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .

Scientific Research Applications

  • Synthesis and Biological Activity of 3- [Phenyl (1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives

    • Application: These compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Some of the synthesized compounds exhibited discrete antimicrobial activity .
    • Method: The Hantzsch method was used for the synthesis .
    • Results: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
  • Synthesis and Biological Evaluation of Thiazole Derivatives

    • Application: Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • Method: The synthesis of these compounds involves various chemical reactions .
    • Results: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines

    • Application: These compounds were synthesized and their antibacterial properties were evaluated against Gram-positive strains of Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes .
    • Method: The synthesis of these compounds involves various chemical reactions .
    • Results: The synthesized compounds showed antibacterial properties .
  • Synthesis and Biological Activity of 3- [Phenyl (1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives

    • Application: These compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Some of the synthesized compounds exhibited discrete antimicrobial activity .
    • Method: The Hantzsch method was used for the synthesis .
    • Results: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
  • Thiazole: A Versatile Standalone

    • Application: This drug candidate is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
    • Method: The synthesis of these compounds involves various chemical reactions .
    • Results: The clinical trial results (NCT01154101 and NCT01031108) and a good number of high-quality research indicated the potential of SIRT1 in the treatment of many diseases .
  • Synthesis and Biological Activity of 3- [Phenyl (1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives

    • Application: These compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Some of the synthesized compounds exhibited discrete antimicrobial activity .
    • Method: The Hantzsch method was used for the synthesis .
    • Results: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
  • Synthesis, structural characterization and thermal studies

    • Application: A new thiazolylazo reagent 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol has been synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol .
    • Method: The synthesis of these compounds involves various chemical reactions .
    • Results: The chemical structure of the compound was confirmed by IR, NMR: 1 H, 13 C, COSY, HSQC and SALDI-MS spectral data .

Safety And Hazards

The safety and hazards associated with thiazoles can also vary depending on the specific compound. For example, 1,3-Thiazol-2-ylmethanol has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They are also being evaluated for their anticancer actions . This suggests that thiazoles, including potentially “3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole”, could have promising future applications in medicinal chemistry.

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c1-2-10-5(6-1)4-7-3-8-9-4/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEGFRJBAYCOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole

CAS RN

1340241-97-5
Record name 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole
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3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole
Reactant of Route 3
3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole
Reactant of Route 4
3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole
Reactant of Route 5
3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole
Reactant of Route 6
3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole

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